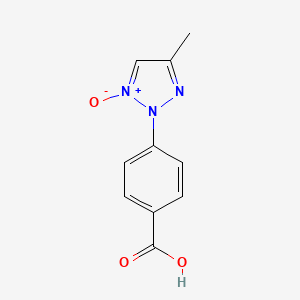
4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-oxido-2-triazol-1-iumyl)benzoic acid is a member of triazoles.
Applications De Recherche Scientifique
Structural Analysis and Activity Prediction
A study by J. Dinesh (2013) explored the structural motifs of two benzoic acids, including compounds similar to 4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid. They analyzed different structural motifs bonded through various interactions. This analysis aids in predicting the bioactivity of compounds based on structural fragments.
Complex Formation in Medicine
In the field of medicinal chemistry, the complex formation of similar benzoic acid derivatives with metal ions has been studied. Steinhauser et al. (2005) researched the complex formation with FeIII and FeII, focusing on stability, redox properties, and their roles in biological processes.
Synthesis and Characterization
Research by Rafah F.Al-Smaisim (2010) involved synthesizing various 1,2,3-Triazole compounds derived from 4-aminobenzoic acid. This work provides insights into the synthesis methods, characterization, and potential applications of these compounds in various fields.
Catalytic Applications in MOFs
Triazolium-containing metal–organic frameworks (MOFs) were studied by [Burgun et al. (2013)] for their potential use as heterogeneous catalyst platforms. This research underscores the significance of such compounds in developing materials for catalysis.
Supramolecular Complexes
A study by Da-Wei Wang et al. (2018) involved synthesizing and characterizing supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives. This highlights their potential in developing materials with unique structural, thermal, and photoluminescence properties.
Synthesis and Antimicrobial Activity
N. Upmanyu et al. (2012) conducted research on triazoles and their derivatives, focusing on their synthesis and antimicrobial properties. This study adds to the understanding of the potential medical applications of these compounds.
Catalytic Oxidation and Hydrogenation
The work by Fariha Saleem et al. (2013) explored the use of triazole-based ligands in catalytic oxidation and transfer hydrogenation processes, demonstrating the versatility of these compounds in chemical reactions.
Microwave-Assisted Synthesis
The microwave synthesis of triazoles, including methods for their efficient production, was studied by A. Lakshman et al. (2009). This research is crucial for understanding scalable and efficient synthesis techniques.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.2 g/mol |
Nom IUPAC |
4-(4-methyl-1-oxidotriazol-1-ium-2-yl)benzoic acid |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-12(16)13(11-7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
UHIPOIZUICTQEI-UHFFFAOYSA-N |
SMILES |
CC1=NN([N+](=C1)[O-])C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC1=NN([N+](=C1)[O-])C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(3-Cyano-5,7-dimethyl-2-quinolinyl)amino]ethyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1229111.png)
![Acetic acid 2-(7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl)propan-2-yl ester](/img/structure/B1229113.png)
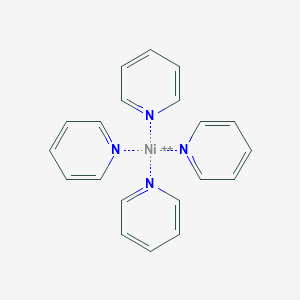
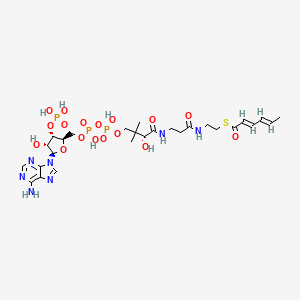
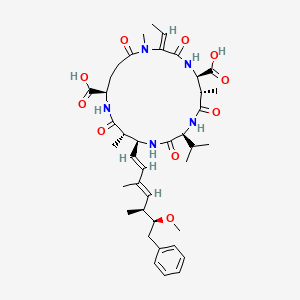
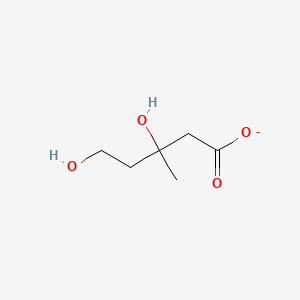
![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)
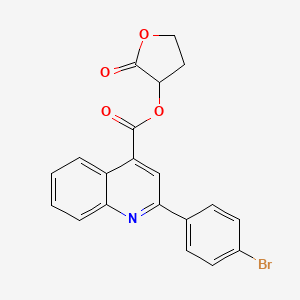
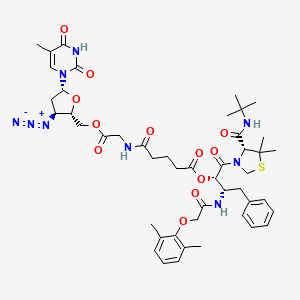
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
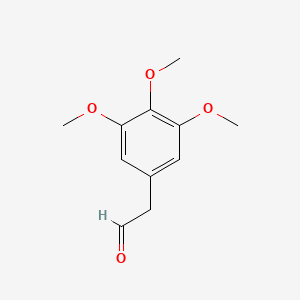
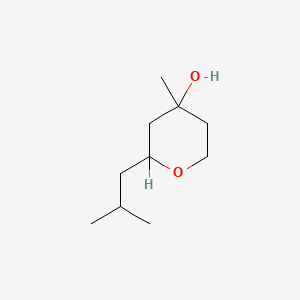

![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)